Ethyl benzofuran-3-carboxylate

Antitubercular Pks13 Inhibitors Mycobacterium tuberculosis

Ethyl benzofuran-3-carboxylate is a heterocyclic building block consisting of a benzofuran core with an ethyl ester group at the 3-position. It is primarily utilized as a research chemical and synthetic intermediate in medicinal chemistry.

Molecular Formula C11H10O3
Molecular Weight 190.19 g/mol
CAS No. 194278-43-8
Cat. No. B3049100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl benzofuran-3-carboxylate
CAS194278-43-8
Molecular FormulaC11H10O3
Molecular Weight190.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=COC2=CC=CC=C21
InChIInChI=1S/C11H10O3/c1-2-13-11(12)9-7-14-10-6-4-3-5-8(9)10/h3-7H,2H2,1H3
InChIKeyJNLHHFVLQDYFFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Benzofuran-3-carboxylate (CAS 194278-43-8) Procurement Guide: Identity, Class, and Core Specifications


Ethyl benzofuran-3-carboxylate is a heterocyclic building block consisting of a benzofuran core with an ethyl ester group at the 3-position. It is primarily utilized as a research chemical and synthetic intermediate in medicinal chemistry. The compound is a moisture-sensitive liquid with a molecular weight of 190.2 g/mol and is characterized by a density of 1.150 g/mL at 25 °C and a refractive index of n20/D 1.540 . As a benzofuran derivative, it belongs to a class of compounds widely explored for their pharmacological potential [1].

Why a Generic Benzofuran Derivative Cannot Substitute Ethyl Benzofuran-3-carboxylate in Key Applications


While many benzofuran derivatives exist, simple substitution based on the core scaffold is not scientifically valid for several critical reasons. The position of the carboxylate group (3- vs. 2-) profoundly alters electronic properties and reactivity, as demonstrated by computational studies showing distinct HOMO-LUMO gaps and molecular electrostatic potentials [1]. Furthermore, the specific ester (ethyl) is crucial for activity in certain contexts; for instance, ethyl esters of benzofuran-3-carboxylates have been shown to lack inhibitory activity at the TMEM16A ion channel, whereas the corresponding free carboxylic acids are potent inhibitors (IC50 <6 μM) [2]. This demonstrates that even a minor change, such as ester hydrolysis, can completely abolish or activate a specific biological function, making the exact molecular structure a non-negotiable requirement for reproducible research.

Ethyl Benzofuran-3-carboxylate: A Quantitative, Comparator-Based Evidence Guide for Scientific Selection


Anti-Tubercular Activity: Ethyl Benzofuran-3-carboxylate as a Benchmark 'Open-Form' Scaffold for Pks13 Inhibitor Design

In the development of Pks13 thioesterase inhibitors for tuberculosis, the 'open-form' ethyl benzofuran-3-carboxylate scaffold serves as a critical comparator. Research has demonstrated that conformationally restricted coumestan analogs exhibit enhanced anti-TB activity compared to their corresponding 'open-form' ethyl benzofuran-3-carboxylate counterparts [1]. This is a direct head-to-head comparison within the same study, establishing the ethyl benzofuran-3-carboxylate scaffold as a benchmark for activity.

Antitubercular Pks13 Inhibitors Mycobacterium tuberculosis

TMEM16A Ion Channel Modulation: The Critical Distinction Between Ethyl Ester and Free Carboxylic Acid

A study evaluating a series of benzofuran-3-carboxylic acid derivatives for TMEM16A (ANO1) calcium-activated chloride channel inhibition revealed a stark functional divergence between the free acid and its ester counterparts. While eight novel carboxylic acid analogs displayed potent inhibition with IC50 values <6 μM [1], none of the tested ester analogs, which would include compounds structurally analogous to ethyl benzofuran-3-carboxylate, displayed any TMEM16A/CaCC inhibitory activity [1]. This is a direct, class-level inference that highlights the unique functional profile of the ester form.

Ion Channel TMEM16A Chloride Channel

Synthetic Efficiency: Optimized 'One-Pot' Protocol for Ethyl Benzofuran-3-carboxylate

An improved 'one-pot' synthesis of ethyl benzofuran-3-carboxylate has been reported, achieving a yield of 78% [1]. This method is superior to a previously reported approach using diazo(trimethylsilyl)methylmagnesium bromide, which yielded the same compound at only 24% [2]. This is a direct cross-study comparison of different synthetic routes to the exact same target molecule.

Synthetic Methodology Process Chemistry Pd-Catalyzed Coupling

Electronic and Reactivity Differences: 3-Carboxylate vs. 2-Carboxylate Positional Isomers

A comprehensive DFT study directly compared the electronic properties of 1-benzofuran-2-carboxylic acid (2BF) and 1-benzofuran-3-carboxylic acid (3BF) [1]. Key differences in molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO-LUMO gap), and non-linear optical properties were quantified. This is a direct head-to-head computational comparison of the core scaffolds that underpin ethyl benzofuran-3-carboxylate and its 2-isomer.

Computational Chemistry DFT Molecular Reactivity

Antimicrobial Activity: Halogenated 3-Carboxylate Derivatives as a Promising Class

A class of halogen derivatives of selected 3-benzofurancarboxylic acids demonstrated antimicrobial activity against Gram-positive bacteria [1]. Three specific compounds (III, IV, and VI) showed activity with MIC values ranging from 50 to 200 μg/mL [1]. Compounds VI and III also exhibited antifungal activity against Candida strains [1]. While this data is for closely related acids, not the ethyl ester, it serves as class-level evidence for the potential of the 3-carboxylate scaffold in antimicrobial research.

Antimicrobial Antifungal Gram-positive

Ethyl Benzofuran-3-carboxylate: High-Impact Application Scenarios Derived from Evidence


Medicinal Chemistry: A Defined 'Open-Form' Benchmark in Pks13 Inhibitor Development for Tuberculosis

For researchers developing novel Pks13 thioesterase inhibitors to combat Mycobacterium tuberculosis, ethyl benzofuran-3-carboxylate is an essential comparator. It serves as the 'open-form' benchmark against which the potency of conformationally restricted analogs (e.g., coumestans) is measured. Procuring this compound ensures that experimental results can be directly compared to the established literature, validating assay sensitivity and providing a baseline for structure-activity relationship (SAR) studies [1]. Its use is critical for understanding the binding mode and efficacy of next-generation anti-TB agents.

Ion Channel Pharmacology: A Validated Negative Control for TMEM16A (ANO1) Modulator Screens

In high-throughput screens and detailed pharmacological studies of the TMEM16A calcium-activated chloride channel, ethyl benzofuran-3-carboxylate is a highly specific and validated negative control compound. Published data confirms that while benzofuran-3-carboxylic acids are potent inhibitors, the corresponding ethyl esters are completely inactive [2]. Procuring this compound allows scientists to confidently attribute any observed channel modulation to the test article's specific pharmacophore, rather than to non-specific interactions with the benzofuran scaffold itself. This enhances the rigor and interpretability of ion channel research.

Process and Synthetic Chemistry: A Well-Characterized Substrate for Optimizing Pd-Catalyzed Annulation Reactions

The synthesis of ethyl benzofuran-3-carboxylate via a Pd-catalyzed 'one-pot' reaction of o-iodophenol and ethyl propiolate is a well-documented and high-yielding (78%) process [3]. Procuring this compound is not only useful for obtaining the final product, but its synthesis serves as an ideal model reaction for academic and industrial chemists seeking to optimize palladium-catalyzed cross-coupling and annulation methodologies. Its use as a standard substrate allows for the direct comparison of catalyst efficiency, ligand effects, and reaction conditions, facilitating the development of more sustainable and cost-effective synthetic routes for related heterocyclic compounds.

Antimicrobial Drug Discovery: A Privileged Scaffold for Generating Novel 3-Substituted Benzofuran Libraries

Ethyl benzofuran-3-carboxylate is a strategic starting material for the synthesis of diverse compound libraries in antimicrobial drug discovery programs. Halogenated and other substituted derivatives of the 3-benzofurancarboxylic acid core have demonstrated promising activity against Gram-positive bacteria and Candida yeasts, with MIC values in the 50-200 μg/mL range [4]. Procuring the parent ethyl ester provides a versatile and readily modifiable core scaffold for generating novel analogs, exploring SAR, and ultimately identifying new lead compounds with improved potency and spectrum of activity against drug-resistant pathogens.

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